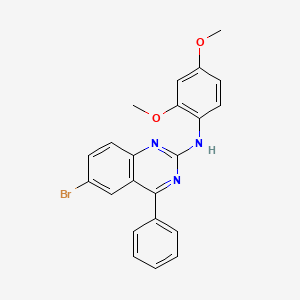

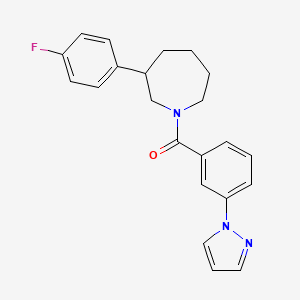

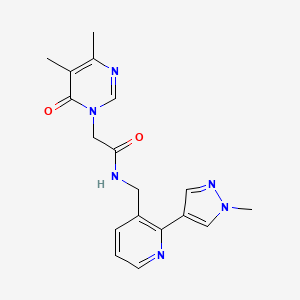

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a fluorescent molecule that has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Applications De Recherche Scientifique

Optically Active Polyacrylamides

Research by Lu et al. (2010) explored optically active polyacrylamides, including N-(o-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide. They focused on the influence of stereoregularity on chiroptical properties and chiral recognition, finding that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities (Lu, Lou, Hu, Jiang, & Shen, 2010).

Synthesis, Characterization, and Antiproliferative Activity

Tanış et al. (2019) investigated N-(4-nitrophenyl)acrylamide, focusing on its synthesis, characterization, and computation of global reactivity descriptors. They found that it has low toxicity on cancer cells, suggesting its potential use for biomedical research (Tanış, Çankaya, & Yalçın, 2019).

Antimicrobial Polyacrylamides

Research by Boopathy et al. (2017) involved synthesizing polycyclic chalcone-containing polyacrylamides and evaluating them as antimicrobial agents. They reported promising activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Use as Corrosion Inhibitors

Abu-Rayyan et al. (2022) studied acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper. Their findings indicated that these compounds are effective corrosion inhibitors for copper (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Asymmetric 1,3-Dipolar Cycloadditions

Kissane and Maguire (2010) focused on asymmetric 1,3-dipolar cycloadditions with acrylamides, noting that chiral tertiary acrylamides containing nitrogen heterocycles are particularly effective in controlling the stereoselectivity of these reactions (Kissane & Maguire, 2010).

Synthesis of Novel 4,5-Diphenylthiazole Derivatives

Romeo et al. (1999) synthesized novel N-(4,5-diphenylthiazol-2-yl) derivatives, exploring their potential as acyl-CoA: cholesterol O-acyltransferase inhibitors. They found that some thiazole ureas could inhibit ACAT to a significant degree (Romeo, Salerno, Milla, Siracusa, Cattel, & Russo, 1999).

Propriétés

IUPAC Name |

(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMROSHWCXSBCR-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid](/img/structure/B2474453.png)

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)

![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)